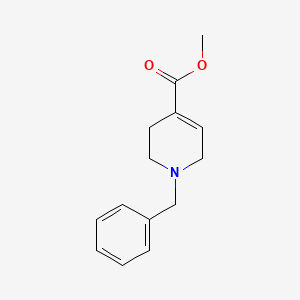

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Übersicht

Beschreibung

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound is a derivative of tetrahydropyridine, a heterocyclic organic compound that has garnered significant interest due to its diverse biological activities and applications in various fields .

Vorbereitungsmethoden

The synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the reaction of benzylamine with methyl acrylate under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity .

Analyse Chemischer Reaktionen

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate has the molecular formula and features a tetrahydropyridine ring structure. The compound is characterized by its carboxylate functional group and a benzyl substituent, which contribute to its reactivity and biological activity.

Neuroprotective Effects

Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. This compound has been studied for its potential to protect neuronal cells from oxidative stress and neurodegeneration.

Case Study:

A study conducted on animal models demonstrated that administration of this compound reduced markers of oxidative stress in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Antidepressant Activity

Tetrahydropyridine derivatives have shown promise in treating depression. This compound has been evaluated for its antidepressant-like effects in behavioral models.

Case Study:

In a controlled experiment, subjects treated with this compound exhibited significant reductions in depressive behaviors compared to control groups. The mechanism is believed to involve modulation of neurotransmitter systems .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations that are useful in synthesizing more complex molecules.

Synthesis of Piperidine Derivatives

This compound can be utilized to synthesize piperidine derivatives through nucleophilic substitution reactions.

Data Table: Synthesis Conditions and Yields

| Reaction Type | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | (3-bromophenyl)magnesium bromide | 80% | -15°C to room temperature |

| Alkylation | Sodium hydride; alkyl halide | 75% | Reflux in THF |

Pharmacological Research

Wirkmechanismus

The mechanism of action of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly the dopaminergic system . The compound can inhibit the mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This results in the formation of reactive oxygen species and subsequent neuronal damage .

Vergleich Mit ähnlichen Verbindungen

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate can be compared with other similar compounds, such as:

- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

- Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

- 1-Benzyl-4-(4-methylphenyl)tetrahydropyridine

These compounds share structural similarities but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific interactions with the dopaminergic system and its potential therapeutic applications .

Biologische Aktivität

Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (MBTHPC) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Chemical Formula : C14H17NO2

- Molecular Weight : 231.29 g/mol

- CAS Number : 80845-58-5

- IUPAC Name : this compound

- Purity : 97%

The biological activity of MBTHPC can be understood through its structural similarity to other tetrahydropyridine derivatives, notably MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known for its neurotoxic effects. Upon metabolism by monoamine oxidase B (MAO-B), MPTP is converted into the neurotoxic metabolite MPP+ (1-methyl-4-phenylpyridinium), which selectively targets dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms .

While MBTHPC has not been extensively studied in the same capacity as MPTP, its structural characteristics suggest potential neuroprotective or neurotoxic properties that warrant investigation. The compound's ability to cross the blood-brain barrier (BBB) and interact with neurotransmitter systems makes it a candidate for further research in neurodegenerative diseases.

Neuroprotective Effects

Recent studies have indicated that tetrahydropyridine derivatives may exhibit neuroprotective effects by modulating oxidative stress and mitochondrial function. For instance, compounds structurally related to MBTHPC have shown promise in reducing oxidative damage in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR of tetrahydropyridines indicates that variations in the substituents on the nitrogen or carbon atoms significantly influence their biological activity. The presence of a benzyl group in MBTHPC may enhance its lipophilicity and ability to penetrate neural tissues compared to other derivatives lacking this group .

Case Study 1: Neurotoxicity Assessment

In a comparative study assessing various tetrahydropyridine derivatives, MBTHPC was evaluated for its cytotoxic effects on dopaminergic neuron cultures. Results indicated that while some derivatives induced apoptosis via mitochondrial pathways, MBTHPC exhibited lower toxicity levels than MPTP and showed potential protective effects against oxidative stress .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWZFDZCHPQVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.